molecular formula C19H21N5OS B10819367 2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethylsulfanyl]-3~{H}-quinazolin-4-one

2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethylsulfanyl]-3~{H}-quinazolin-4-one

Cat. No.: B10819367
M. Wt: 367.5 g/mol
InChI Key: AFXJUCILCGBUNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC2050 involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:

    Formation of the Quinazolinone Core: This is typically achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Pyridyl Group: The pyridyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Sulfanyl Linkage:

Industrial Production Methods

Industrial production of MC2050 follows similar synthetic routes but is optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors for each step to ensure high yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing crystallization and chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

MC2050 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydroquinazolinones.

    Substitution Products: Various substituted piperazines and pyridyl derivatives.

Scientific Research Applications

MC2050 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying PARP-1 inhibition and its effects on DNA repair mechanisms.

    Biology: Employed in cell signaling studies to understand the role of PARP-1 in apoptosis and cell survival.

    Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and cancer treatment.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

MC2050 exerts its effects primarily through the inhibition of PARP-1. The mechanism involves:

Comparison with Similar Compounds

MC2050 is compared with other PARP-1 inhibitors, such as:

    Olaparib: Another potent PARP-1 inhibitor used in cancer therapy. Unlike MC2050, Olaparib is approved for clinical use.

    Veliparib: Similar to MC2050 in its mechanism but has a broader range of targets, including PARP-2.

    Rucaparib: Known for its use in treating ovarian cancer, it shares a similar inhibition profile with MC2050 but differs in its pharmacokinetic properties.

MC2050 stands out due to its high specificity for PARP-1 and its potent inhibitory effects at low concentrations .

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C19H21N5OS/c25-18-15-5-1-2-6-16(15)21-19(22-18)26-14-13-23-9-11-24(12-10-23)17-7-3-4-8-20-17/h1-8H,9-14H2,(H,21,22,25)

InChI Key

AFXJUCILCGBUNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCSC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=N4

Origin of Product

United States

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